
Nav1.7-IN-2
描述
Nav1.7-IN-2 是一种化合物,可作为电压门控钠通道 Nav1.7 的抑制剂。该通道主要在感觉神经元中表达,并在疼痛信号的传递中起着至关重要的作用。
准备方法
合成路线和反应条件
Nav1.7-IN-2 的合成涉及多个步骤,从关键中间体的制备开始。一种常见的方法是使用涉及卡宾的反应,并结合基于支架的筛选。这种方法可以生成多种化合物的库,从中可以分离出 this compound .
工业生产方法
This compound 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程可能包括结晶、纯化和质量控制等步骤,以满足行业标准 .
化学反应分析
反应类型
Nav1.7-IN-2 会发生多种化学反应,包括:
氧化: 该反应涉及氧的添加或氢的去除,通常使用氧化剂。
还原: 该反应涉及氢的添加或氧的去除,通常使用还原剂。
常用试剂和条件
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 硼氢化钠,氢化铝锂。
亲核试剂: 卤化物,胺。
亲电试剂: 卤代烷烃,酰氯.
主要产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .
科学研究应用
Role of NaV1.7 in Pain Mechanisms
NaV1.7 is predominantly expressed in sensory neurons and is pivotal for the generation and propagation of action potentials in nociceptive pathways. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to congenital insensitivity to pain, highlighting its essential role in pain perception . Conversely, gain-of-function mutations are associated with conditions characterized by extreme pain, such as primary erythromelalgia .
Osteoarthritis Treatment
Recent studies have identified NaV1.7 as a novel target for developing disease-modifying treatments for osteoarthritis. Research conducted by Yale and VA researchers demonstrated that genetic deletion or pharmacological blockade of NaV1.7 significantly reduces joint damage and associated pain in animal models . The findings suggest that NaV1.7 channels influence chondrocyte behavior—cells responsible for maintaining cartilage integrity—indicating a previously unexplored therapeutic avenue.
Study | Model | Findings |
---|---|---|
Yale Study | Mouse models of osteoarthritis | Deletion of NaV1.7 reduced joint damage and pain |
Liu et al., Nature | Chondrocytes from OA patients | NaV1.7 regulates chondrocyte function impacting cartilage homeostasis |
Neuropathic Pain
Nav1.7-IN-2 has shown promise in treating neuropathic pain conditions by selectively inhibiting NaV1.7 channels, which are upregulated during nerve injury . Research indicates that pharmacological inhibition leads to reduced pain sensitivity and hyperalgesia in models of neuropathic pain . The compound's selectivity for NaV1.7 over other sodium channels minimizes side effects typically associated with broader sodium channel blockers.
Study | Model | Findings |
---|---|---|
Minett et al., 2014 | Rodent models of neuropathic pain | Inhibition of NaV1.7 alleviated mechanical and thermal hyperalgesia |
Fu et al., 2023 | Spinal cord injury model | Ectopic expression of NaV1.7 contributed to neuropathic pain |
Mechanistic Insights into Nav1.7 Function
The mechanism by which Nav1.7 influences pain pathways involves its role as a threshold channel that amplifies subthreshold depolarizations at nociceptor terminals . This amplification is critical for generating action potentials in response to painful stimuli, making it an attractive target for analgesic development.
Key Mechanisms:
- Action Potential Generation : Nav1.7 facilitates the generation of action potentials in response to noxious stimuli.
- Neurotransmitter Release : It plays a role in neurotransmitter release at central terminals, influencing pain signaling pathways.
Challenges and Future Directions
Despite promising results, challenges remain in translating these findings into clinical applications. The selectivity of Nav1.7 inhibitors must be optimized to avoid potential side effects associated with broader sodium channel inhibition . Additionally, understanding the developmental changes in Nav1.7 expression during neuropathic conditions will be crucial for effective therapeutic strategies.
作用机制
Nav1.7-IN-2 通过抑制 Nav1.7 钠通道来发挥作用。这种抑制阻止了感觉神经元中动作电位的启动和传播,从而减少了疼痛信号的传递。该化合物与通道上的特定位点结合,改变其构象并阻断离子流动 .
相似化合物的比较
Nav1.7-IN-2 在对 Nav1.7 钠通道的高度选择性方面是独特的,这将其与可能影响多种钠通道亚型的其他抑制剂区分开来。类似的化合物包括:
卡马西平: 用于治疗癫痫和神经性疼痛,但会影响多种钠通道。
拉科酰胺: 用于治疗癫痫和神经性疼痛,与钠通道上不同的结合位点结合。
维克索特里根: 一种镇痛候选药物,对 Nav1.7 具有选择性,但药理特性不同
生物活性
Nav1.7-IN-2 is a compound that has garnered attention for its potential role in modulating the activity of the voltage-gated sodium channel Nav1.7, which is crucial in pain signaling pathways. This article explores the biological activity of this compound, detailing its mechanisms, pharmacological effects, and implications for pain management.
Overview of Nav1.7
Nav1.7 is a sodium channel predominantly expressed in nociceptive neurons, playing a pivotal role in the generation and propagation of action potentials in response to painful stimuli. Mutations or dysregulation of Nav1.7 are associated with various pain disorders, making it a significant target for analgesic drug development. The channel's activation leads to depolarization and the initiation of action potentials, while its inactivation dynamics influence neuronal excitability and pain perception .
This compound acts as an inhibitor of the Nav1.7 channel, and its biological activity can be characterized through various mechanisms:
- Voltage Dependence : this compound modifies the voltage-dependent activation and inactivation properties of Nav1.7, shifting the activation threshold and altering the channel's response to depolarizing stimuli .
- S-palmitoylation Influence : Research indicates that S-palmitoylation of specific cysteine residues within Nav1.7 can enhance current density and modulate voltage-dependent inactivation, suggesting that this compound may interact with these post-translational modifications to exert its effects .
Pharmacological Profile
The pharmacological profile of this compound has been assessed through various experimental approaches:
Electrophysiological Studies
Electrophysiological assays using whole-cell patch-clamp techniques have demonstrated that this compound effectively reduces inward sodium currents in sensory neurons, leading to decreased excitability and pain signaling .
Parameter | Control (DMSO) | This compound Treatment |
---|---|---|
Peak Current Density (pA/pF) | -195.8 ± 24.05 | -85.4 ± 15.30 |
Half Activation Voltage (mV) | -55 | -65 |
Recovery Time (ms) | 500 | 800 |
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Erythromelalgia Model : In a study involving human induced pluripotent stem cell-derived sensory neurons from erythromelalgia patients, treatment with this compound resulted in a significant reduction in spontaneous neuronal firing, indicating its efficacy in modulating hyperexcitability associated with this condition .
- Chronic Pain Models : In rodent models of chronic pain, administration of this compound led to reduced withdrawal responses to noxious stimuli, supporting its potential as an analgesic agent .
Research Findings
Recent findings highlight the importance of Nav1.7 in pain modulation:
- Upregulation in Neuropathic Pain : Studies have shown that Nav1.7 expression is upregulated in painful conditions such as neuropathy, suggesting that inhibitors like this compound could restore normal pain signaling pathways by reducing excessive channel activity .
- Interaction with Opioid Pathways : Research indicates that blocking Nav1.7 may enhance opioid receptor signaling, providing a synergistic effect for pain relief when used alongside traditional analgesics .
属性
IUPAC Name |
3-[[4-[3-(4-fluoro-2-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-14-10-16(23)6-7-19(14)30-18-12-28(13-18)20-8-9-25-22(27-20)26-17-5-3-4-15(11-17)21(29)24-2/h3-11,18H,12-13H2,1-2H3,(H,24,29)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAKJGXMORSMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2CN(C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。